4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde
Overview
Description
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is an alkanolamine derivative used primarily as a β1-adrenoceptor antagonist . This compound is known for its role in pharmaceutical applications, particularly in the development of cardiac drugs and beta blockers .
Mechanism of Action
Target of Action
The primary target of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is the β1-adrenoceptor . This receptor is a type of adrenergic receptor that is primarily found in the heart and is responsible for mediating the physiological responses of the hormone and neurotransmitter adrenaline.
Mode of Action
This compound acts as an antagonist for the β1-adrenoceptor . It binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the typical responses triggered by these substances .
Biochemical Pathways
By blocking the β1-adrenoceptor, this compound disrupts the normal functioning of the adrenergic system . This system plays a crucial role in the ‘fight or flight’ response, which prepares the body for intense physical activity. The disruption of this pathway leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Similar compounds are known to have a rapid onset but short duration of action
Result of Action
The antagonistic action of this compound on the β1-adrenoceptor leads to a decrease in the force and rate of heart contractions . This can have a significant impact on cardiovascular function and may be useful in the treatment of conditions such as hypertension and arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxybenzaldehyde attacks the chloro group of the 3-chloro-2-hydroxypropylamine, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic acid.
Reduction: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzyl alcohol.
Substitution: Various alkylated derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Bisoprolol Fumarate: Another β1-adrenoceptor antagonist used in the treatment of hypertension and heart failure.
Metoprolol Succinate: A β1-adrenoceptor antagonist with similar therapeutic applications.
Atenolol: A selective β1-adrenoceptor antagonist used to manage cardiovascular conditions.
Uniqueness
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its rapid onset and short duration of action make it particularly useful in acute settings where quick therapeutic effects are desired .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,8,10,12,14,16H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLBXLHZRCXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29122-74-5 | |
Record name | H-128/80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde hemifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1ILP72SEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.